molecular formula C18H22N4O2 B3010695 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine CAS No. 58514-95-7

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine

Cat. No. B3010695
CAS RN: 58514-95-7
M. Wt: 326.4
InChI Key: YDIJWELQAKHQPZ-UHFFFAOYSA-N
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Description

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine, also known by the abbreviation MMV390048, is a drug molecule that is currently being researched for its potential applications in various fields. It has a molecular formula of C18H22N4O2 .


Molecular Structure Analysis

The molecular structure of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group . The substituted phosphate is bound through a phosphorus-nitrogen bond to the nitrogen atom of another morpholine ring .

Scientific Research Applications

SIRT2 Inhibition

The compound has been identified as a potential scaffold for SIRT2 inhibition . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, inflammation, and stress resistance. Aberrant enzymatic activity of SIRTs has been linked to various diseases like diabetes, cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders . The compound showed a 48% inhibition against SIRT2, suggesting its potential as a starting point in the development of new type SIRT2 inhibitors .

Synthesis of Morpholines

The morpholine motif, which is part of the compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The compound can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This makes it a valuable tool in the synthesis of morpholines and their carbonyl-containing analogs .

Pharmacophore Mapping

The compound has been used in pharmacophore mapping . This is a method used in drug design to identify the features that are necessary to interact with a specific biological target. The compound’s compatibility with the pharmacophore model previously developed for selective SIRT2 inhibitors was confirmed .

Molecular Docking

The compound has been used in molecular docking studies . This is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex. The interaction fingerprints of the compound in the hSIRT2 active site were studied .

Development of New Drugs

Given its potential as a SIRT2 inhibitor and its role in the synthesis of morpholines, the compound could be used in the development of new drugs . Its potential applications could include the treatment of diseases linked to aberrant enzymatic activity of SIRTs, such as diabetes, cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders .

Biological Research

The compound, due to its morpholine motif, is frequently found in biologically active molecules and pharmaceuticals . Therefore, it can be used in biological research to study the effects of these types of compounds on various biological processes .

properties

IUPAC Name

4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIJWELQAKHQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine

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